(S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
(S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a cyclopropyl group and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with the cyclization of an appropriate precursor, such as a chloroacetylated pyrrolidine derivative, followed by functionalization steps to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Catalytic methods, such as those involving iridium or rhodium catalysts, are often employed to achieve efficient and enantioselective synthesis .
Chemical Reactions Analysis
Types of Reactions: (S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or cyclopropyl group using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
(S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group contributes to the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with (S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine.
Cyclopropyl amines: Compounds containing cyclopropyl groups exhibit similar stability and reactivity.
Uniqueness: The combination of the trifluoromethyl and cyclopropyl groups in this compound imparts unique physicochemical properties, such as increased lipophilicity and enhanced binding affinity, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H13F3N2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
(3S)-N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H13F3N2/c9-8(10,11)13-4-3-7(5-13)12-6-1-2-6/h6-7,12H,1-5H2/t7-/m0/s1 |
InChI Key |
WXZHGTFRYORFIV-ZETCQYMHSA-N |
Isomeric SMILES |
C1CN(C[C@H]1NC2CC2)C(F)(F)F |
Canonical SMILES |
C1CC1NC2CCN(C2)C(F)(F)F |
Origin of Product |
United States |
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